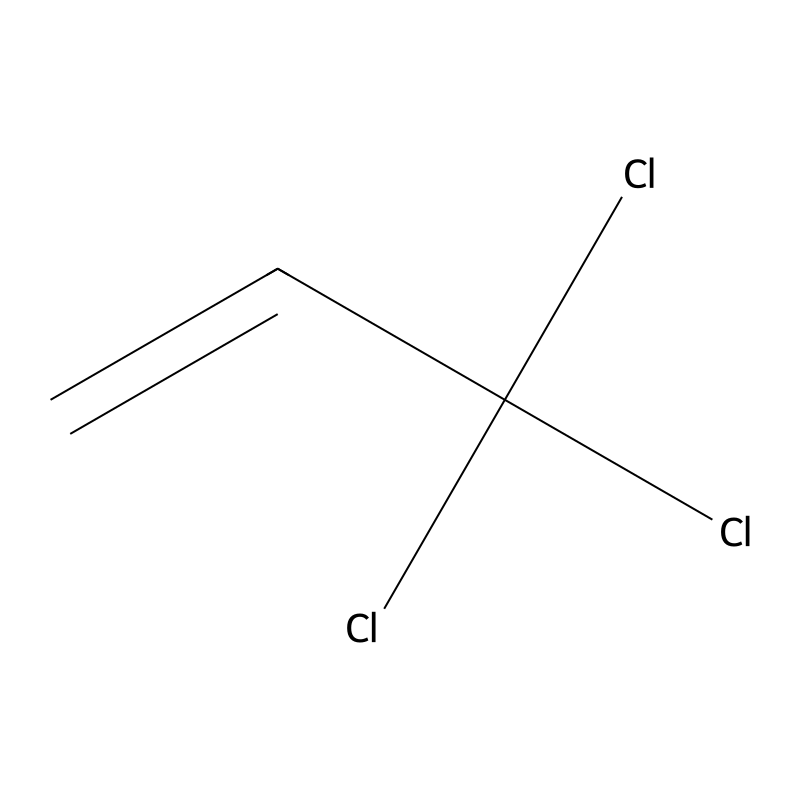

3,3,3-trichloroprop-1-ene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,3,3-Trichloroprop-1-ene, also known as 3,3,3-trichloropropene, is a chlorinated organic compound with the molecular formula . It is characterized by three chlorine atoms attached to the third carbon of a propene backbone. This compound is a colorless liquid at room temperature and has a notable density of 1.367 g/cm³ and a boiling point of approximately 122.72°C . Its melting point is recorded at -30°C, indicating its liquid state under standard conditions .

Potential as a Building Block for Functional Materials:

-Propene, 3,3,3-trichloro, also known as trichloromethylpropene or (trichloromethyl)ethene, possesses unique properties that make it a potential building block for various functional materials. Its double bond and the presence of chlorine atoms offer possibilities for tailored reactivity in chemical modifications. Research studies have explored its use in the synthesis of:

- Polymers: The chlorine atoms can act as leaving groups, facilitating the formation of specific linkages during polymerization reactions. This opens doors for designing polymers with desired properties like thermal stability and flame retardancy [].

- Biocompatible Materials: By introducing functional groups onto the trichloromethyl moiety, researchers aim to create biocompatible materials for applications like drug delivery or tissue engineering [].

Precursor for Organic Synthesis:

The reactive nature of 1-Propene, 3,3,3-trichloro makes it a valuable precursor for various organic syntheses. The trichloromethyl group can be readily transformed into other functional groups through various reactions, such as:

- Nucleophilic substitution: Chlorine atoms can be replaced with other nucleophiles, introducing diverse functionalities into the molecule.

- Reduction: The double bond can be reduced to form a single bond, creating saturated derivatives with different properties.

These transformations allow researchers to access a wide range of new molecules with potential applications in pharmaceuticals, agrochemicals, and other fields.

Research into Environmental Implications:

Due to its chlorine content, 1-Propene, 3,3,3-trichloro raises concerns about its potential environmental impact. Research is ongoing to:

- Evaluate its persistence and degradation in the environment: Understanding how long the molecule remains in different ecosystems and how it breaks down is crucial for assessing its environmental risks [].

- Investigate its potential for bioaccumulation: Studying the uptake and retention of the compound in living organisms helps assess its potential to disrupt ecosystems [].

Synthesis of 3,3,3-trichloroprop-1-ene can be achieved through several methods:

- Chlorination of Propene: The most common method involves the direct chlorination of propene using chlorine gas under controlled conditions.

- Addition Reactions: It can also be synthesized via electrophilic addition reactions where chlorinating agents are added to propene.

These methods typically require careful control of reaction conditions to prevent over-chlorination or the formation of by-products .

3,3,3-Trichloroprop-1-ene serves primarily as an intermediate in organic synthesis. Its applications include:

- Chemical Synthesis: Used in the production of other chlorinated compounds and fine chemicals.

- Agricultural Chemicals: Potentially utilized in the formulation of pesticides or herbicides due to its reactivity .

Interaction studies involving 3,3,3-trichloroprop-1-ene focus on its reactivity with various nucleophiles and electrophiles. The compound's chlorinated nature makes it susceptible to nucleophilic substitution reactions. Additionally, studies have indicated that it can react with alcohols and amines under specific conditions to form ether or amine derivatives .

Several compounds share structural similarities with 3,3,3-trichloroprop-1-ene. Here are some notable examples:

| Compound Name | Molecular Formula | Notable Characteristics |

|---|---|---|

| 1,2-Dichloropropene | C₃H₄Cl₂ | Less chlorinated; used in organic synthesis |

| 1,2,3-Trichloropropene | C₃H₃Cl₃ | Similar structure but different chlorine placement |

| 2-Chloropropane | C₃H₇Cl | Alkyl halide; less reactive compared to trichloro derivatives |

Uniqueness: The distinct placement of three chlorine atoms at the terminal position (C-3) gives 3,3,3-trichloroprop-1-ene unique reactivity patterns compared to its analogs. This positioning influences its chemical behavior significantly in reactions involving electrophiles and nucleophiles.

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Flammable;Irritant